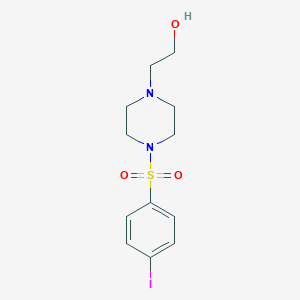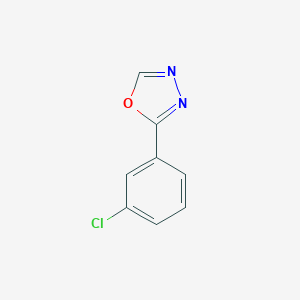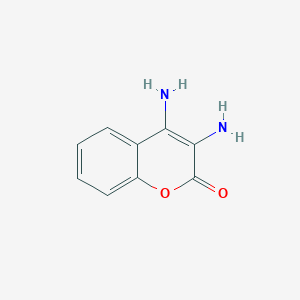
Coumarin, 3,4-diamino-
Übersicht
Beschreibung
Coumarin, 3,4-diamino-, also known as 3,4-diaminocoumarin, is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is a derivative of coumarin and has been found to have various applications in scientific research. In
Wirkmechanismus
The mechanism of action of coumarin, 3,4-diamino-, is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes. It has also been suggested that it may interact with DNA and inhibit the activity of enzymes.
Biochemische Und Physiologische Effekte
Coumarin, 3,4-diamino-, has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have antibacterial and antifungal activity, inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of coumarin, 3,4-diamino-, is its fluorescent properties, which make it a useful tool for the detection of metal ions and other compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of coumarin, 3,4-diamino-, is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of coumarin, 3,4-diamino-, in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions and other compounds. Another area of interest is the synthesis of new bioactive compounds based on the structure of coumarin, 3,4-diamino-. Finally, there is potential for the use of coumarin, 3,4-diamino-, in the development of new therapeutic agents for the treatment of various diseases.
Conclusion
In conclusion, coumarin, 3,4-diamino-, is a heterocyclic organic compound with various applications in scientific research. It can be synthesized through a variety of methods and has been found to have fluorescent properties, antioxidant activity, and antibacterial and antifungal activity. While it has potential limitations, such as potential toxicity, it also has potential for the development of new fluorescent probes and therapeutic agents.
Synthesemethoden
Coumarin, 3,4-diamino-, can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between 3-nitrophthalic acid and o-phenylenediamine. This reaction results in the formation of Coumarin, 3,4-diamino-oumarin as a yellow solid. The reaction can be carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3,4-diamino-, has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a pH indicator and as a ligand for the preparation of metal complexes. In addition, it has been used in the synthesis of various bioactive compounds such as antitumor and antimicrobial agents.
Eigenschaften
IUPAC Name |
3,4-diaminochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQKTUQIJKCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191786 | |
| Record name | Coumarin, 3,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin, 3,4-diamino- | |
CAS RN |
38464-23-2 | |
| Record name | Coumarin, 3,4-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



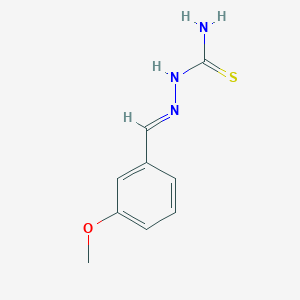
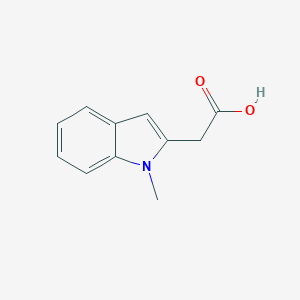
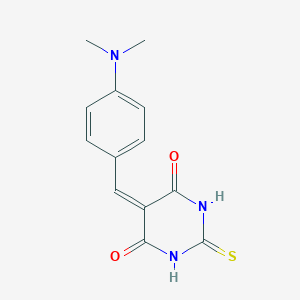
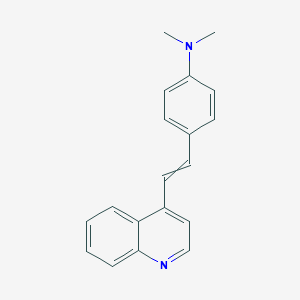
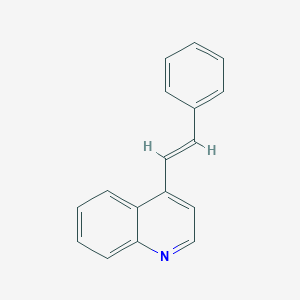
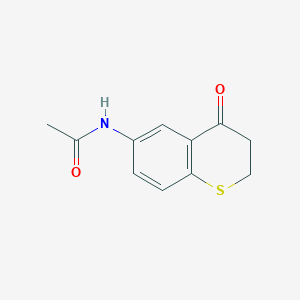

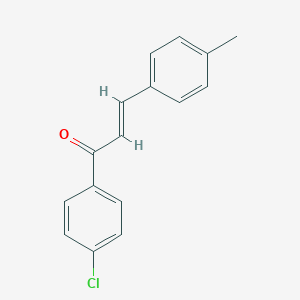
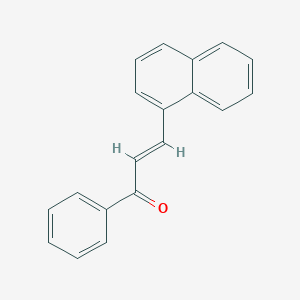
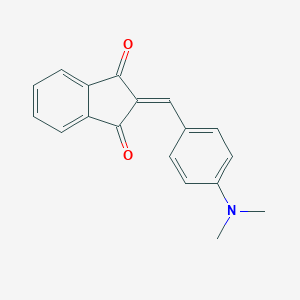
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

